molecular formula C21H22N2O3 B2386304 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea CAS No. 1428371-58-7

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

Cat. No.: B2386304
CAS No.: 1428371-58-7
M. Wt: 350.418
InChI Key: DFOSAMKUTRRKNU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is a synthetic organic compound that features a benzhydryl group, a furan ring, and a hydroxypropyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea typically involves the following steps:

    Formation of Benzhydryl Isocyanate: Benzhydryl chloride is reacted with sodium cyanate to form benzhydryl isocyanate.

    Addition of Furan-3-yl-3-hydroxypropylamine: The benzhydryl isocyanate is then reacted with furan-3-yl-3-hydroxypropylamine under controlled conditions to form the desired urea derivative.

The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzhydryl group can be reduced to form benzhydryl alcohol derivatives.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Benzhydryl alcohol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The hydroxypropyl urea moiety can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea
  • 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
  • 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Comparison

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to similar compounds. The furan ring and benzhydryl group provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

1-benzhydryl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19(18-12-14-26-15-18)11-13-22-21(25)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,24H,11,13H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSAMKUTRRKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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